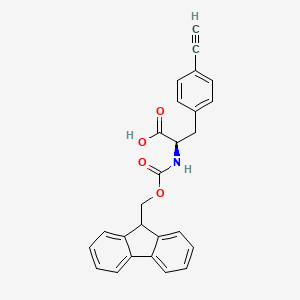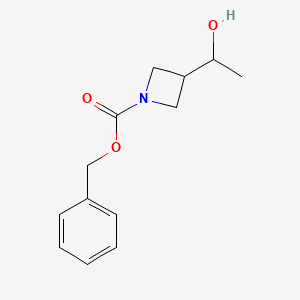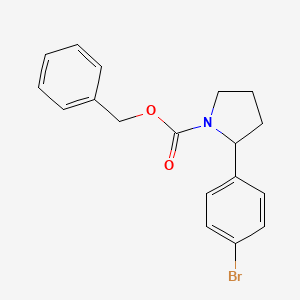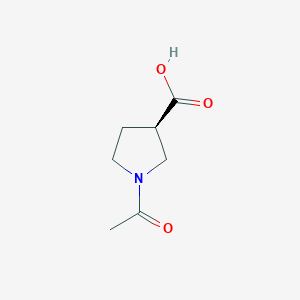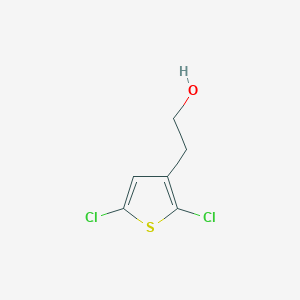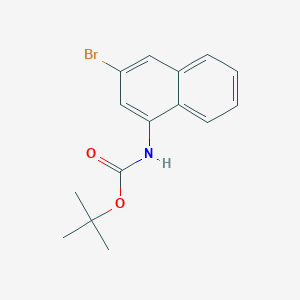
(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromine atom attached to the naphthalene ring and a tert-butyl ester group attached to the carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester typically involves the bromination of naphthalene followed by the introduction of the carbamic acid tert-butyl ester group. One common method is as follows:
Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-naphthalene.
Formation of Carbamic Acid Tert-Butyl Ester: The 3-bromo-naphthalene is then reacted with tert-butyl chloroformate and a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. Conditions typically involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation: Products include naphthoquinones or other oxidized derivatives.
Reduction: Products include reduced naphthalene derivatives.
Hydrolysis: The major product is the corresponding carbamic acid.
Scientific Research Applications
(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of potential pharmaceutical agents.
Material Science: It is used in the synthesis of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. The bromine atom and the carbamic acid ester group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-naphthalen-1-yl)-carbamic acid tert-butyl ester
- (3-Iodo-naphthalen-1-yl)-carbamic acid tert-butyl ester
- (3-Fluoro-naphthalen-1-yl)-carbamic acid tert-butyl ester
Uniqueness
(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(3-bromonaphthalen-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-11(16)8-10-6-4-5-7-12(10)13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEZLAPJHVPUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
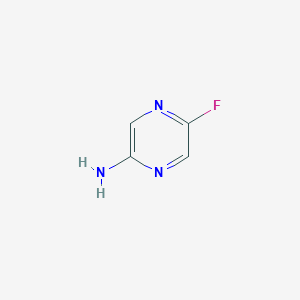
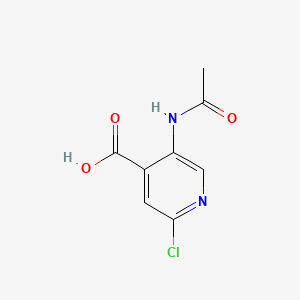
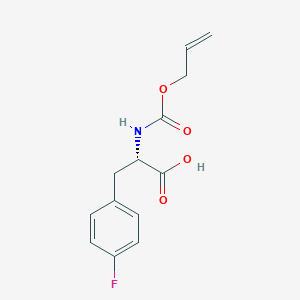
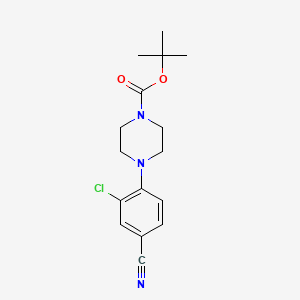
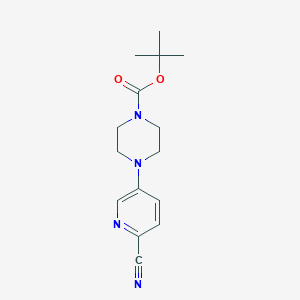
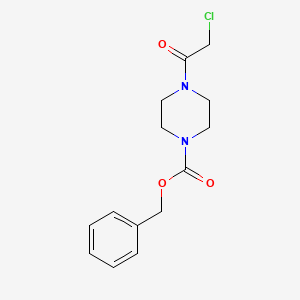
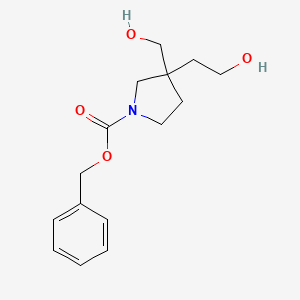
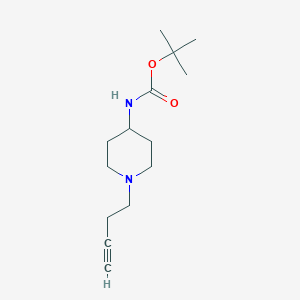
![(S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid](/img/structure/B8148085.png)
